1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro-
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Overview
Description
6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is an organic compound that features an indanone structure with an aminomethyl group attached to the six-position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Industrial Production Methods
While specific industrial production methods for 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indanone structure can also interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)indole: Another compound with an aminomethyl group attached to an indole ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: A compound with similar functional groups but different ring structures.
Uniqueness
6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-(aminomethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4,6,11H2 |
InChI Key |
FMHPHYXBASCDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)CN |
Origin of Product |
United States |
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